Benzyloxycarbonylproline N-methylamide

Description

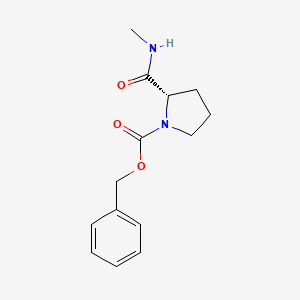

Benzyloxycarbonylproline N-methylamide is a proline-derived compound featuring a benzyloxycarbonyl (Z) group attached to the nitrogen of the proline ring and an N-methylamide substituent. This structure combines protective and functional groups, making it relevant in peptide synthesis and medicinal chemistry. The benzyloxycarbonyl group acts as a protective moiety for amines, while the N-methylamide enhances metabolic stability and modulates solubility . Although direct synthesis details for this compound are scarce in the provided evidence, analogous synthetic routes involve coupling reactions using reagents like HATU and protective group strategies, as seen in related proline derivatives .

Properties

CAS No. |

65057-32-1 |

|---|---|

Molecular Formula |

C14H18N2O3 |

Molecular Weight |

262.30 g/mol |

IUPAC Name |

benzyl (2S)-2-(methylcarbamoyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C14H18N2O3/c1-15-13(17)12-8-5-9-16(12)14(18)19-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3,(H,15,17)/t12-/m0/s1 |

InChI Key |

NPWCJOPOPJGPTN-LBPRGKRZSA-N |

Isomeric SMILES |

CNC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CNC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features

Benzyloxycarbonylproline N-methylamide shares core structural motifs with several proline-based compounds:

Key Observations:

- The Z group in this compound provides steric protection, analogous to the TBDMS group in Compound 6, but offers distinct cleavage conditions (e.g., hydrogenolysis vs. fluoride-mediated deprotection) .

Preparation Methods

Carbobenzoxylation of Proline Derivatives

The foundational step in synthesizing Cbz-Pro-NHMe involves introducing the benzyloxycarbonyl (Cbz) protecting group to proline’s secondary amine. Patent CN103360296A outlines a two-step process starting with proline methyl ester. Under alkaline conditions (pH 8–10), proline methyl ester reacts with chloroformic acid benzyl ester (Cbz-Cl) to form N-Cbz-proline methyl ester (Scheme 1). This intermediate is subsequently hydrolyzed to N-Cbz-proline using aqueous sodium hydroxide, achieving yields exceeding 85%.

Critical Considerations :

Amidation of N-Cbz-Proline

The conversion of N-Cbz-proline to the N-methylamide derivative requires activating the carboxylic acid for nucleophilic attack by methylamine. Patent CN104086475B describes a carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. Methylamine hydrochloride is introduced in stoichiometric excess (1.5–2.0 equivalents) to drive the reaction to completion (Scheme 2).

Optimization Insights :

- Coupling Agents : EDC/HOBt minimizes racemization compared to traditional thionyl chloride methods.

- Temperature : Reactions conducted at 0–5°C reduce side products like N-methyl urea.

Alternative Methodologies and Comparative Analysis

Direct Aminolysis of N-Cbz-Proline Methyl Ester

An alternative route bypasses the hydrolysis step by subjecting N-Cbz-proline methyl ester to aminolysis with methylamine. In anhydrous methanol, the ester undergoes nucleophilic substitution at 40–50°C, yielding Cbz-Pro-NHMe after 12–16 hours (Scheme 3). This method, though simpler, requires stringent control of moisture to prevent ester hydrolysis.

Yield and Purity :

Solid-Phase Synthesis Adaptations

Recent advancements employ resin-bound proline derivatives for Cbz protection and amidation. Wang et al. (2019) demonstrated that using Rink amide resin functionalized with proline enables sequential Cbz protection (using Cbz-OSu) and methylamine cleavage, achieving a 91% yield with >99% enantiomeric excess (ee).

Reaction Mechanisms and Stereochemical Control

Cbz Protection Dynamics

The reaction of proline methyl ester with Cbz-Cl proceeds via a nucleophilic acyl substitution mechanism (Figure 1). The secondary amine attacks the electrophilic carbonyl carbon of Cbz-Cl, releasing HCl and forming the protected intermediate. Alkaline conditions neutralize HCl, shifting the equilibrium toward product formation.

Amidation Pathways

In carbodiimide-mediated couplings, EDC activates the carboxylic acid as an O-acylisourea intermediate, which reacts with HOBt to form an active ester. Methylamine then displaces HOBt, yielding the amide (Figure 2). Racemization is suppressed by avoiding prolonged exposure to acidic or basic conditions.

Purification and Characterization

Chromatographic Techniques

Crude Cbz-Pro-NHMe is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Patent CN104086475B reports a final purity of >99% after recrystallization.

Spectroscopic Data

- 1H NMR (500 MHz, CDCl3) : δ 7.23–7.40 (m, 5H, Cbz aromatic), 4.29–4.34 (m, 1H, α-CH), 3.42–3.53 (m, 2H, pyrrolidine CH2), 2.28 (s, 3H, N-Me).

- Optical Rotation : [α]D = +106.8° (c = 0.9, ethanol), consistent with L-configuration.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Bulk synthesis prioritizes chloroformic acid benzyl ester over Cbz-OSu due to lower cost. However, Cbz-OSu offers higher reaction efficiency in small-scale peptide synthesis.

Waste Management

EDC/HOBt couplings generate 1-ethyl-3-(3-dimethylaminopropyl)urea as a byproduct, necessitating aqueous extraction and solvent recovery systems to meet environmental regulations.

Q & A

Q. Basic Research Focus

- NMR :

- IR : Stretching vibrations at ~1680 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C of Z-group) .

- X-ray Crystallography : Resolves conformational details (e.g., proline ring puckering) .

How does the introduction of an N-methylamide group affect the conformational stability of benzyloxycarbonyl-protected proline derivatives in peptide synthesis?

Advanced Research Focus

The N-methylamide group restricts rotational freedom, stabilizing specific conformations:

- Cis/Trans Isomerism : Methylation reduces amide bond flexibility, favoring the trans conformation, which impacts peptide backbone geometry .

- Proline Ring Puckering : Molecular dynamics simulations show that N-methylation alters the equilibrium between Cγ-endo and Cγ-exo puckering, affecting peptide helicity .

- Hydrophobic Interactions : The methyl group enhances hydrophobic clustering in aqueous environments, influencing aggregation propensity .

What strategies can resolve discrepancies in reported biological activities of this compound across different studies?

Advanced Research Focus

Contradictions often arise from:

- Purity Variations : Impurities in synthesis (e.g., unreacted starting materials) can skew bioassay results. Validate purity via HPLC (>95%) and LC-MS .

- Assay Conditions : Differences in buffer pH, temperature, or enzyme sources (e.g., prolidase from human vs. bacterial sources) alter inhibitory activity. Standardize protocols using reference compounds .

- Structural Analogues : Compare activity with derivatives (e.g., Z-Pro-OH vs. Z-Pro-NHMe) to isolate the N-methylamide’s role .

How can computational modeling be integrated with experimental data to predict the interaction mechanisms of this compound with enzymatic targets like prolidase?

Q. Advanced Research Focus

- Docking Studies : Use software like AutoDock to model binding to prolidase’s active site, focusing on hydrogen bonds with Glu-452 and hydrophobic interactions with the Z-group .

- MD Simulations : Analyze stability of enzyme-inhibitor complexes over 100-ns trajectories; correlate with IC₅₀ values from kinetic assays .

- QM/MM Calculations : Evaluate transition states of peptide bond hydrolysis in the presence of the inhibitor to identify rate-limiting steps .

What are the implications of solvent polarity and counterion effects on the solubility and reactivity of this compound?

Q. Advanced Research Focus

- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) enhance solubility but may destabilize the Z-group. Use mixed solvents (e.g., DCM:MeOH 4:1) for reactions .

- Counterions : Trifluoroacetate (TFA) salts improve crystallinity but can interfere with NMR. Replace with acetate via ion-exchange chromatography .

How do steric and electronic effects of the benzyloxycarbonyl group influence the compound’s resistance to enzymatic degradation?

Q. Advanced Research Focus

- Steric Shielding : The bulky Z-group hinders protease access to the amide bond, reducing cleavage rates .

- Electronic Effects : Electron-withdrawing Z-group destabilizes the transition state of hydrolysis, confirmed by kinetic studies (kₐᵥₐₜ ~10⁻³ s⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.